Mannono-delta-lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

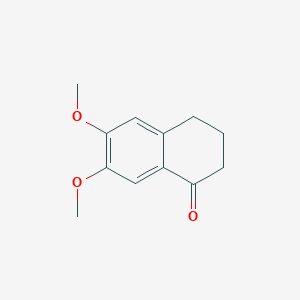

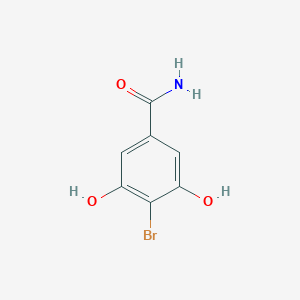

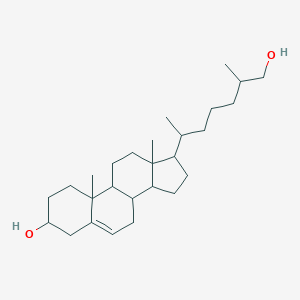

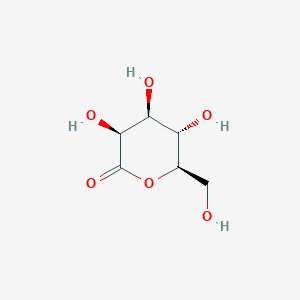

Mannono-delta-lactone, also known as D-Mannonic acid, γ-lactone, is a naturally occurring compound . It is a cyclic carboxylic ester derived from hydroxy carboxylic acids .

Synthesis Analysis

The synthesis of lactones like Mannono-delta-lactone often involves processes such as intramolecular esterification . Recent developments in lactone synthesis have focused on environmentally friendly methods, including the use of plant- or microorganism-mediated processes . A synthetic strategy has been developed to control the polymerization thermodynamics of naturally occurring substituted δ-lactones .Molecular Structure Analysis

Mannono-delta-lactone has a molecular weight of 178.1400 . Its IUPAC Standard InChI isInChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2?,3-,4+,5-/m0/s1 . The 3D structure of Mannono-delta-lactone can be viewed using Java or Javascript . Techniques such as X-ray crystallography and 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) are used to determine the three-dimensional molecular structure of small molecule compounds . Chemical Reactions Analysis

Lactones are formed by intramolecular esterification of the corresponding hydroxycarboxylic acids . Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods .Physical And Chemical Properties Analysis

Mannono-delta-lactone is a white, odourless crystalline powder or granular substance . It is freely soluble in water and sparingly soluble in alcohol . The thermodynamic properties of delta-lactones have been studied, with a focus on their commonly low ceiling temperature and challenging equilibrium behavior .Safety And Hazards

Direcciones Futuras

The future directions of Mannono-delta-lactone and similar compounds could involve the use of directed evolution for protein engineering, which functions by harnessing natural evolution on a shorter timescale . Additionally, progress in atomic layer deposition and ALD-based chemistry could provide new research questions and applications for these compounds .

Propiedades

IUPAC Name |

(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOQVHQSTUBQQK-MBMOQRBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(=O)O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(=O)O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mannono-delta-lactone | |

CAS RN |

10366-75-3 |

Source

|

| Record name | Mannono-1,5-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.